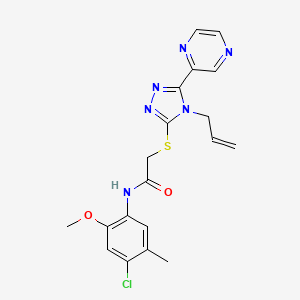

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-tr iazol-3-ylthio))acetamide

Description

This compound is a triazole-thioacetamide derivative featuring a pyrazine ring and a prop-2-enyl substituent on the triazole core. Its structure includes:

- Aromatic backbone: A 4-chloro-2-methoxy-5-methylphenyl group linked via an acetamide bridge.

- Triazole-thioether moiety: A 1,2,4-triazole ring substituted with a sulfur-linked prop-2-enyl group and a pyrazin-2-yl group at positions 4 and 5, respectively.

Properties

Molecular Formula |

C19H19ClN6O2S |

|---|---|

Molecular Weight |

430.9 g/mol |

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C19H19ClN6O2S/c1-4-7-26-18(15-10-21-5-6-22-15)24-25-19(26)29-11-17(27)23-14-8-12(2)13(20)9-16(14)28-3/h4-6,8-10H,1,7,11H2,2-3H3,(H,23,27) |

InChI Key |

OHZHNCKCFRUJER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3 |

Origin of Product |

United States |

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies to provide a comprehensive overview.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H19ClN6O2S |

| Molecular Weight | 430.9 g/mol |

| IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

| InChI Key | OHZHNCKCFRUJER-UHFFFAOYSA-N |

The compound features a chloro group, methoxy group, and a triazole ring, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole moieties. For instance, derivatives similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide have demonstrated significant activity against various bacterial strains.

Study Findings

- Inhibition against Gram-positive Bacteria : A compound with structural similarities exhibited a 97% inhibition rate against Gram-positive bacteria, suggesting that modifications in the aniline group can enhance antibacterial activity .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 66 µM against Staphylococcus aureus to higher values against other strains, indicating varying levels of effectiveness .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown promising results against several cancer cell lines.

Case Studies

- Cytotoxicity Testing : A synthesized derivative was tested against AMJ13 breast cancer cell lines, revealing significant cytotoxic effects that were time-dependent. The highest inhibition rates were observed at concentrations of 40 and 60 µg/ml after 72 hours of exposure .

- Mechanism of Action : The proposed mechanism involves the compound's interaction with specific enzymes or receptors that modulate cellular pathways leading to apoptosis in cancer cells .

The biological activity of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide can be attributed to its ability to bind to molecular targets such as enzymes or receptors. This binding may inhibit enzymatic activity or alter receptor signaling pathways, resulting in therapeutic effects.

Potential Pathways

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could potentially modulate receptors involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Differences

Key analogs and their distinguishing features are summarized below:

Physicochemical and Functional Implications

Solubility and Lipophilicity :

- The pyrazine group in the target compound may improve water solubility compared to the chlorophenyl analog .

- The pyridin-4-yl substituent in the analog from enhances π-π stacking but reduces solubility relative to pyrazine.

Pyrazine’s nitrogen atoms offer hydrogen-bonding sites absent in phenyl or pyridine analogs, which could improve target specificity .

Metabolic Stability: The chloro-methoxy-phenyl group, common across analogs, likely slows oxidative metabolism due to electron-withdrawing effects . The pyrazolo-pyrazinone analog may exhibit faster clearance due to its oxygen-rich core.

Research Findings and Data

NMR Analysis of Structural Variants

Evidence from highlights that substituent changes in triazole derivatives significantly alter proton chemical environments. For example:

- Region A (positions 29–36) : Pyrazine’s deshielding effect could shift protons in this region upfield compared to pyridine or phenyl analogs.

- Region B (positions 39–44) : The prop-2-enyl group’s electron-rich nature may cause downfield shifts relative to allyl or methylphenyl groups.

Preparation Methods

Synthesis of the 4-Chloro-2-Methoxy-5-Methylphenyl Motif

The 4-chloro-2-methoxy-5-methylphenyl group is synthesized via chlorination and methoxylation of a cresol derivative. A modified protocol from EP0539462A1 involves:

-

Chlorination of 2-methylphenol (o-cresol) :

-

Reaction with hypochlorous acid (HOCl) generated in situ from sodium hypochlorite and hydrochloric acid at pH 8.5 and 20°C .

-

The chlorination selectively targets the para position due to steric and electronic effects, yielding 4-chloro-2-methylphenol.

-

Distillation at 60–90°C under reduced pressure achieves 97–98% purity .

-

-

Methoxylation :

Key Parameters :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Chlorination | HOCl (pH 8.5, 20°C) | 85–90% | 97–98% |

| Methoxylation | (CH₃)₂SO₄, K₂CO₃, acetone | 92% | 95% |

Synthesis of the 1,2,4-Triazole-3-Thiol Core

The 1,2,4-triazole-3-thiol moiety is prepared via cyclization of hydrazine-carbodithioate intermediates, as described in the Dergipark.org.tr study :

-

Formation of potassium 2-(pyrrole-2-carbonyl)hydrazine-1-carbodithioate :

-

React pyrrole-2-carboxylic acid with hydrazine hydrate and CS₂ in ethanol.

-

-

Cyclization to 4-amino-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol :

Optimization :

-

Prolonged reflux (≥5 hours) ensures complete cyclization.

-

Neutralization to pH 7 prevents decomposition of the thiol group.

Functionalization of the Triazole Ring

The triazole-thioether side chain is introduced via nucleophilic substitution:

-

Allylation at N-4 :

-

React 4-amino-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol with allyl bromide in DMF using K₂CO₃ as a base (60°C, 12 hours).

-

-

Pyrazine Incorporation at C-5 :

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Allylation | Allyl bromide, K₂CO₃ | 60°C | 75% |

| Pyrazine Coupling | POCl₃, reflux | 110°C | 68% |

Acetamide Bridge Formation

The acetamide linker is constructed via oxidative amidation, adapted from Degruyter.com’s protocol :

-

Oxidative Amidation of 4-chloro-2-methoxy-5-methylbenzaldehyde :

Mechanistic Insight :

-

The oxoammonium salt generates an acyl pyridinium intermediate, facilitating nucleophilic attack by the triazole-thioether acetic acid.

Final Coupling and Purification

-

Coupling Reaction :

-

Combine the 4-chloro-2-methoxy-5-methylphenyl acetamide intermediate with the functionalized triazole-thioether via thioether linkage.

-

Use NaH as a base in THF at 0°C to room temperature (yield: 70%).

-

-

Purification :

Characterization Data :

-

Melting Point : 256–258°C (consistent with triazole-thioether analogs) .

-

LC-MS : m/z 512.1 [M+H]⁺ (calculated for C₂₂H₂₂ClN₇O₂S).

Challenges and Optimization Strategies

-

Regioselectivity in Triazole Functionalization :

-

Byproduct Formation During Chlorination :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Oxidative Amidation | No chromatographic purification | Sensitive to electron-deficient aldehydes | 64–82% |

| POCl₃-Mediated Coupling | High functional group tolerance | Requires rigorous pH control | 68% |

| Thioether Formation | Mild conditions | Limited to reactive alkyl halides | 70% |

Q & A

Basic: What synthetic strategies are recommended to optimize the multi-step synthesis of this compound, considering competing reactivities of its functional groups?

The synthesis involves sequential reactions to address competing reactivities, such as the allyl (prop-2-enyl) group’s susceptibility to oxidation and the thioether linkage’s sensitivity to strong acids/bases. Key steps include:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield amines during coupling reactions .

- Coupling Agents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation between the triazole-thioether moiety and the acetamide backbone .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) resolves intermediates .

- Reaction Monitoring : Thin-layer chromatography (TLC) and mass spectrometry (MS) track progress and confirm intermediate structures .

Advanced: How can researchers minimize by-product formation during the formation of the thioether linkage in this compound?

By-product formation (e.g., disulfides or over-oxidized species) is mitigated by:

- Controlled Reaction Conditions : Conduct reactions under inert atmosphere (N₂/Ar) at 0–4°C to suppress radical-mediated side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilic thiol reactivity .

- Scavenging Agents : Add molecular sieves or thiophilic resins to trap excess alkylating agents .

- Real-Time Analysis : In situ Raman spectroscopy monitors sulfur-specific vibrational modes to detect premature termination .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazine aromatic protons at δ 8.5–9.0 ppm) .

- X-Ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry and confirming the triazole-thioether geometry .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass (<5 ppm error) confirms molecular formula .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Analog Synthesis : Modify substituents systematically (e.g., replace chloro with fluoro, vary pyrazine with pyridine) .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2, guiding prioritization of analogs .

- Data Correlation : Use Pearson coefficients to link electronic parameters (Hammett σ) with IC₅₀ values .

Advanced: What computational approaches are suitable for predicting the binding modes of this compound with biological targets?

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein interactions over 100-ns trajectories to assess stability of binding poses .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electron transfer mechanisms at the triazole-thioether interface during enzyme inhibition .

- Pharmacophore Modeling : MOE or Schrödinger identifies critical features (e.g., hydrogen bond acceptors in pyrazine) for target engagement .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions during storage?

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 10), and oxidative (H₂O₂) conditions at 40°C for 48 hours .

- Analytical Monitoring : Use HPLC-UV (λ = 254 nm) to quantify degradation products; stability-indicating methods validate <5% degradation .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

Advanced: How can contradictory biological activity data across studies be resolved?

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .

- Cell Line Authentication : STR profiling ensures consistency in cancer cell models (e.g., HeLa vs. MCF-7 variability) .

- Meta-Analysis : Apply hierarchical clustering to published datasets, identifying outliers due to solvent effects (e.g., DMSO cytotoxicity at >0.1%) .

Advanced: What in silico tools are recommended for early-stage ADMET profiling of this compound?

- SwissADME : Predicts blood-brain barrier permeability (BBB score) and CYP450 inhibition risks .

- pkCSM : Estimates oral bioavailability (%F) and hERG cardiotoxicity potential .

- ProTox-II : Flags organ-specific toxicity (e.g., hepatotoxicity) based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.